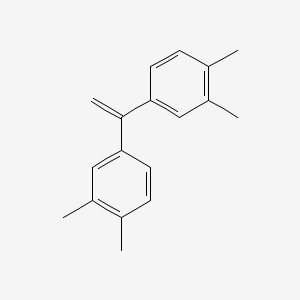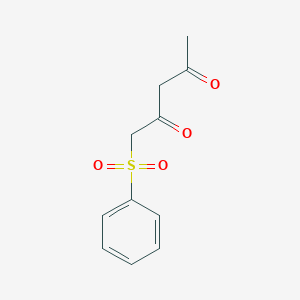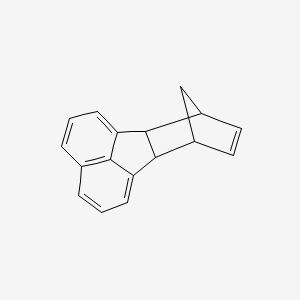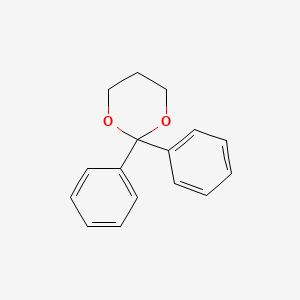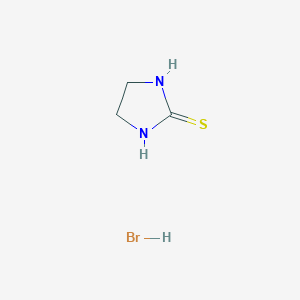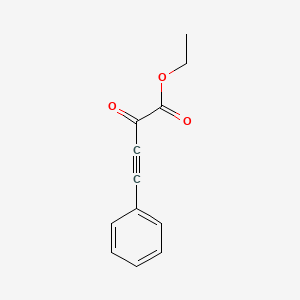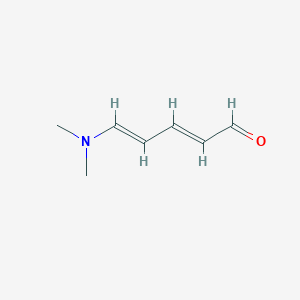
N,N-Dimethylamino-2,4-pentadiene-5-al
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethylamino-2,4-pentadiene-5-al is an organic compound with the molecular formula C7H11NO and a molecular weight of 125.1683 g/mol It is characterized by the presence of a dimethylamino group attached to a pentadiene chain, which includes an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethylamino-2,4-pentadiene-5-al typically involves the reaction of dimethylamine with a suitable diene precursor under controlled conditions. One common method involves the condensation of dimethylamine with 2,4-pentadienal in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. The use of advanced purification techniques, such as distillation and chromatography, ensures the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethylamino-2,4-pentadiene-5-al undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides (e.g., Cl-, Br-) can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of N,N-Dimethylamino-2,4-pentadienoic acid.
Reduction: Formation of N,N-Dimethylamino-2,4-pentadienol.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N-Dimethylamino-2,4-pentadiene-5-al has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Dimethylamino-2,4-pentadiene-5-al involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their structure and function.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethylamino-2,4-hexadiene-5-al
- N,N-Dimethylamino-2,4-butadiene-5-al
- N,N-Dimethylamino-2,4-heptadiene-5-al
Uniqueness
N,N-Dimethylamino-2,4-pentadiene-5-al is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. The presence of both the dimethylamino group and the conjugated diene system allows for a wide range of chemical transformations and applications, setting it apart from similar compounds .
Properties
CAS No. |
4688-60-2 |
|---|---|
Molecular Formula |
C7H11NO |
Molecular Weight |
125.17 g/mol |
IUPAC Name |
(2E,4E)-5-(dimethylamino)penta-2,4-dienal |
InChI |
InChI=1S/C7H11NO/c1-8(2)6-4-3-5-7-9/h3-7H,1-2H3/b5-3+,6-4+ |
InChI Key |
MJPXUXNGHKYZIV-GGWOSOGESA-N |
Isomeric SMILES |
CN(C)/C=C/C=C/C=O |
Canonical SMILES |
CN(C)C=CC=CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-N,4-N-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,4-dicarbothioamide;phosphoric acid](/img/structure/B14742123.png)


